![molecular formula C8H16N2 B088015 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 1314981-01-5](/img/structure/B88015.png)
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
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Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and related compounds has been explored through various methods. For instance, Singh et al. (2007) describe a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, employing amide activation and the reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007). This method also allows for the synthesis of several 3-substituted analogues, demonstrating the versatility of this synthetic route.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied, with a focus on understanding their conformational and structural characteristics. Izquierdo et al. (1991) conducted a synthesis and structural analysis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, providing insights into the conformation of the cyclopentane and piperidine rings within these molecules (Izquierdo et al., 1991).
Chemical Reactions and Properties
Research into the chemical reactions and properties of this compound and similar compounds reveals a broad spectrum of reactivity and chemical behavior. For example, the work by Burke et al. (1999) on the desymmetrization by ring-closing metathesis leading to 6,8-dioxabicyclo[3.2.1]octanes highlights innovative approaches to generating bicyclic structures with potential application in the synthesis of natural products (Burke et al., 1999).
Scientific Research Applications
Environmental Science Applications
Risk Assessment of Combustion Products : Methylcyclopentadienyl manganese tricarbonyl (MMT) is an example of a compound used as an octane enhancer in gasoline. Research has focused on assessing the health risks from manganese oxides produced upon combustion, given the neurotoxicity of chronic inhalation of manganese dust. Studies suggest that, based on current information, manganese derived from the combustion of MMT-containing gasoline is unlikely to represent a significant health risk to Canadians (Egyed & Wood, 1996).
Chemistry and Catalysis
Degradation of Nitrogen-Containing Hazardous Compounds : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for wastewater and polluted environments. The degradation of nitrogen-containing amines, dyes, and pesticides using AOPs has been extensively reviewed, highlighting the potential for these methods to address the occurrence of toxic and hazardous compounds in water (Bhat & Gogate, 2021).
Material Science
Production and Breakdown Pathways of Branched Chain Aldehydes : The production and degradation of branched aldehydes from amino acids, which are significant in food flavoring, have been studied. This research is relevant for understanding how similar compounds, including "2-Amino-8-methyl-8-azabicyclo[3.2.1]octane," might be synthesized and broken down, providing insights into their potential applications in creating flavor and fragrance compounds (Smit, Engels, & Smit, 2009).
Future Directions
Mechanism of Action
Target of Action
The 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a core structure found in the family of tropane alkaloids . These alkaloids are known to exhibit a wide array of interesting biological activities . The primary targets of these compounds are often neuronal receptors, such as the α4β2 neuronal nicotinic acetylcholine receptor .
Mode of Action
The exact mode of action of 2-Amino-8-methyl-8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their target receptors and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific targets and biological activities of the compound. For instance, if the compound targets neuronal receptors, it could potentially influence neurotransmission and related biochemical pathways .
Pharmacokinetics
The pharmacokinetics of 2-Amino-8-methyl-8-azabicyclo[32The compound’s bioavailability would be influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activities. For example, if the compound exhibits nematicidal activities, it could potentially cause mortality in nematodes .
properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWWFIRHFFEWAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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